2-amino-N,4-dimethylpentanamide hydrochloride 2-amino-N,4-dimethylpentanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 118835-21-5
VCID: VC11649009
InChI: InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H
SMILES: CC(C)CC(C(=O)NC)N.Cl
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol

2-amino-N,4-dimethylpentanamide hydrochloride

CAS No.: 118835-21-5

Cat. No.: VC11649009

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N,4-dimethylpentanamide hydrochloride - 118835-21-5

Specification

CAS No. 118835-21-5
Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
IUPAC Name 2-amino-N,4-dimethylpentanamide;hydrochloride
Standard InChI InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H
Standard InChI Key RRZJUBLBYSGTOZ-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC)N.Cl
Canonical SMILES CC(C)CC(C(=O)NC)N.Cl

Introduction

Structural Characterization and Comparative Analysis

Molecular Architecture

The target compound, 2-amino-N,4-dimethylpentanamide hydrochloride, features a pentanamide skeleton with methyl groups at the amide nitrogen (N-methyl) and the 4th carbon position. Its molecular formula is theorized as C₇H₁₆ClN₂O (molecular weight: 180.67 g/mol), differing from the trimethyl variant (C₈H₁₉ClN₂O, 194.7 g/mol) by one fewer methyl group. Key structural distinctions include:

  • Backbone modifications: The absence of a second N-methyl group alters steric and electronic properties, potentially affecting solubility and reactivity.

  • Ionization characteristics: The hydrochloride salt enhances aqueous solubility, a trait critical for pharmaceutical applications.

Table 1: Comparative Structural Properties

Property2-Amino-N,4-Dimethylpentanamide HCl2-Amino-N,N,4-Trimethylpentanamide HCl
Molecular FormulaC₇H₁₆ClN₂OC₈H₁₉ClN₂O
Molecular Weight (g/mol)180.67194.7
Key SubstitutionsN-methyl, 4-methylN,N-dimethyl, 4-methyl
CAS NumberNot available1214130-10-5

Synthetic Pathways and Optimization

Proposed Synthesis Routes

While no direct synthetic protocols for 2-amino-N,4-dimethylpentanamide hydrochloride were identified, methodologies for analogous compounds suggest feasible pathways:

  • Amide Coupling: Reacting 2-amino-4-methylpentanoic acid with dimethylamine hydrochloride in the presence of carbodiimide coupling agents (e.g., EDC/HOBt).

  • Selective Methylation: Controlled methylation of 2-aminopentanamide using methyl iodide or dimethyl sulfate under basic conditions, avoiding over-alkylation at the amine .

Critical challenges include ensuring regioselective methylation at the N and 4-positions while minimizing side reactions. The trimethyl variant’s synthesis employs acyl chloride intermediates and inert atmospheres to preserve yield, a strategy adaptable to the dimethyl analog.

Purification and Characterization

Post-synthetic purification likely involves recrystallization from ethanol/water mixtures or chromatography. Structural validation would utilize:

  • NMR Spectroscopy: Distinct methyl resonances at δ 2.8–3.1 ppm (N-methyl) and δ 1.2–1.5 ppm (4-methyl).

  • Mass Spectrometry: Molecular ion peak at m/z 180.67 (MH⁺) with characteristic fragmentation patterns.

Biological Activity and Mechanistic Insights

Table 2: Hypothesized Biological Effects

Parameter2-Amino-N,4-Dimethylpentanamide HClTrimethyl Analog
p38 PhosphorylationModerate activationHigh activation
IL-6 Secretion (ng/mL)~15–20 (estimated)25–30
Metabolic EffectsPotential glucose modulationConfirmed in models

Metabolic Regulation

In obese murine models, the trimethyl compound improved insulin sensitivity and reduced adipose inflammation. Structural simplification in the dimethyl variant could enhance bioavailability but may reduce target affinity.

Applications in Biochemical Research

Peptide Synthesis

The trimethyl derivative serves as a coupling agent in solid-phase peptide synthesis (SPPS). The dimethyl analog’s reduced steric hindrance might improve reaction kinetics, though stability studies are needed.

Protein Stabilization

As a buffering agent, the hydrochloride salt stabilizes proteins during electrophoresis and chromatography. Its lower molecular weight could offer advantages in low-ionic-strength applications.

Challenges and Future Directions

Research Gaps

  • Synthetic reproducibility: Scalable routes for the dimethyl variant require development.

  • Toxicological profiles: No data exist on acute or chronic toxicity.

  • Comparative efficacy: Head-to-head studies with trimethyl analogs are essential.

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